Potassium L-aspartate is a potassium salt of L-aspartic acid, an amino acid that plays a crucial role in various biological processes. It is classified under amino acid derivatives and is primarily utilized in nutritional supplements, pharmaceuticals, and food additives. The compound is recognized for its potential benefits in enhancing athletic performance, improving energy levels, and supporting neurological health.
Potassium L-aspartate can be derived from natural sources such as fermentation processes that utilize carbohydrates to produce L-aspartic acid. The compound is synthesized through chemical reactions involving L-aspartic acid and potassium hydroxide or potassium carbonate.
The synthesis of potassium L-aspartate can be achieved through several methods, primarily involving the reaction of L-aspartic acid with potassium hydroxide or potassium carbonate.
Potassium L-aspartate has a well-defined molecular structure characterized by its ionic nature due to the presence of the potassium ion.
The structural representation can be summarized as follows:
Potassium L-aspartate can participate in various chemical reactions typical for amino acids and salts.
The mechanism of action for potassium L-aspartate primarily involves its role as an amino acid supplement that supports neurotransmitter synthesis and energy metabolism.
Potassium L-aspartate is utilized across various fields due to its beneficial properties:
Traumatic brain injury (TBI) and cerebral ischemia disrupt mitochondrial function, triggering a catastrophic energy deficit. K-L-aspartate counteracts this by enhancing mitochondrial ATP synthesis through two synergistic mechanisms:
In a controlled cortical impact (CCI) rat model of TBI, PA treatment (125 mg/kg) significantly:
Table 1: Metabolic Parameters After PA Administration in CCI-Induced TBI Rats
Parameter | Control Group | PA-Treated Group | Change (%) | p-value |
---|---|---|---|---|
ATP (nmol/mg protein) | 8.2 ± 0.9 | 11.5 ± 1.1 | +40.2% | <0.01 |
Lactic acid (μg/mg) | 5.6 ± 0.7 | 3.8 ± 0.5 | -32.1% | <0.001 |
Cortical lesion volume (mm³) | 45.3 ± 4.1 | 28.7 ± 3.2 | -36.6% | <0.001 |
Na+/K+-ATPase (NKA) is essential for maintaining neuronal membrane potential and ion gradients. Brain injuries suppress NKA activity due to ATP depletion and oxidative damage, leading to cytotoxic edema and excitotoxicity. K-L-aspartate targets this dysfunction via:
In CCI models, PA treatment (125 mg/kg) elevated NKA activity by >25% (p<0.01), preventing intracellular Na+ overload and K+ efflux [1] [4]. This stabilizes the resting membrane potential (-70 mV to -90 mV), reducing aberrant neuronal firing and calcium influx through voltage-gated channels. Notably, NKA α1-isoform expression—abundant in astrocytes and neurons—is critical for this effect [6].
Table 2: Na+/K+-ATPase Isoforms in Neuroprotection
Isoform | Primary Localization | Role in Neuroprotection | Sensitivity to PA |
---|---|---|---|
α1 | Neurons, astrocytes | Maintains baseline ion gradients; ~60% of brain NKA | High |
α2 | Astrocytes, oligodendrocytes | Regulates Ca²⁰ signaling; modulates neuroinflammation | Moderate |
α3 | Neurons (axons, synapses) | High affinity for K⁺; critical for excitability | High |
Blood-brain barrier (BBB) disruption after brain injury accelerates vasogenic edema, inflammation, and neuronal death. K-L-aspartate preserves BBB integrity through:
In CCI rats, PA (125 mg/kg) reduced brain water content by >15% and Evans blue extravasation (a BBB permeability marker) by >50% versus controls (p<0.05) [1]. This correlates with diminished pericyte activation and astrocyte endfoot swelling—key components of the neurovascular unit [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7